molecular formula C18H16N2O2S B5146417 N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide

N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide

Cat. No. B5146417
M. Wt: 324.4 g/mol
InChI Key: VAOUKCKVHPAJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as HQAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HQAQ belongs to the class of thioacetamide derivatives and has been found to possess anti-inflammatory, antioxidant, and anticancer activities. In

Mechanism of Action

The exact mechanism of action of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and antioxidant activities by inhibiting the nuclear factor-κB (NF-κB) signaling pathway and reducing the production of reactive oxygen species (ROS). Additionally, this compound induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been found to reduce the levels of inflammatory cytokines and ROS in various cell types. Moreover, this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its potent anti-inflammatory, antioxidant, and anticancer activities. Moreover, this compound has been shown to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One potential direction is to investigate the efficacy of this compound in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore the potential of this compound as a chemotherapeutic agent for various types of cancer. Moreover, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 3-hydroxybenzaldehyde with 4-methyl-2-quinoline thiol in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.

Scientific Research Applications

N-(3-hydroxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, this compound has shown promising anticancer activity by inducing cell cycle arrest and apoptosis in various cancer cell lines.

properties

IUPAC Name

N-(3-hydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-12-9-18(20-16-8-3-2-7-15(12)16)23-11-17(22)19-13-5-4-6-14(21)10-13/h2-10,21H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOUKCKVHPAJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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